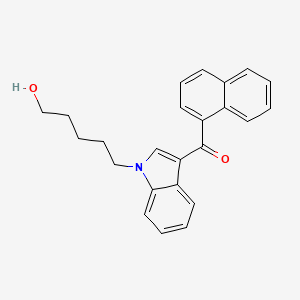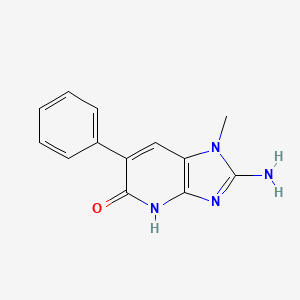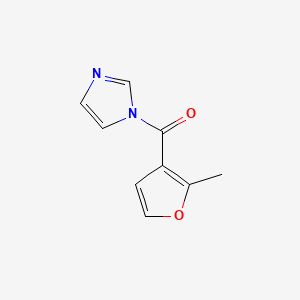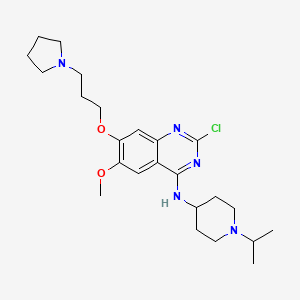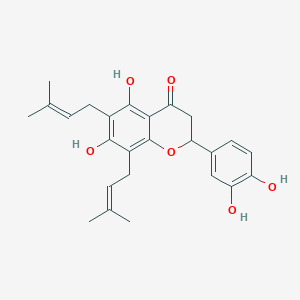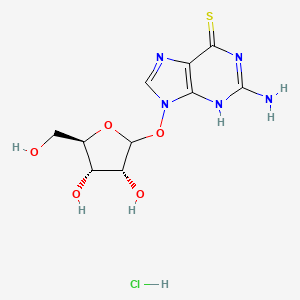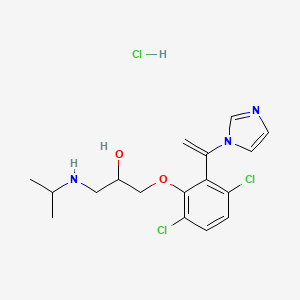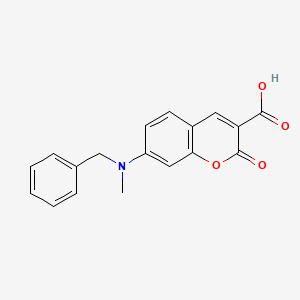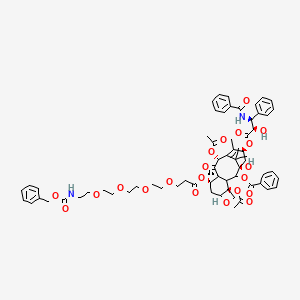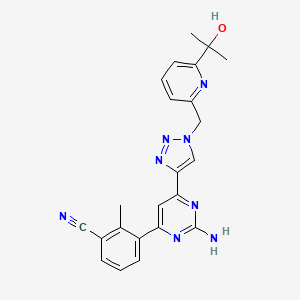
AB928
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Etrumadenant is an orally bioavailable antagonist of both the immunomodulatory checkpoint molecules adenosine A2A receptor (A2AR; ADORA2A) and A2B receptor (A2BR; ADORA2B), with potential immunomodulating and antineoplastic activities. Upon administration, etrumadenant competes with tumor-released adenosine for binding to A2AR and A2BR expressed on numerous intra-tumoral immune cells, such as dendritic cells (DCs), natural killer (NK) cells, macrophages and T-lymphocytes. The binding of AB928 to A2AR and A2BR inhibits A2AR/A2BR activity and prevents adenosine-A2AR/A2BR-mediated signaling. A2AR/A2BR inhibition activates and enhances the proliferation of various immune cells, abrogates the adenosine-mediated immunosuppression in the tumor microenvironment (TME) and activates the immune system to exert anti-tumor immune responses against cancer cells, which leads to tumor cell killing. A2AR and A2BR, G protein-coupled signaling receptors, are expressed on the cell surfaces of numerous immune cells. Adenosine is often overproduced by tumor cells and plays a key role in immunosuppression and tumor cell proliferation.
Mechanism of Action
Target of Action
AB928 is a selective dual adenosine receptor antagonist, specifically targeting the adenosine A2a receptor (A2aR) and adenosine A2b receptor (A2bR) . These receptors are expressed on immune cells within the tumor microenvironment . The activation of these receptors by adenosine, an immunosuppressive metabolite, leads to an ineffective anti-tumor response .
Mode of Action
This compound acts by blocking the A2aR and A2bR, thereby inhibiting the adenosine-mediated immunosuppressive signaling . This blockade prevents the increase in cyclic adenosine 5′-monophosphate (AMP) levels and the phosphorylation of the cyclic AMP response element binding protein (CREB), which are typically triggered by the activation of these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the adenosine signaling pathway. In the tumor microenvironment, dying cancer cells release adenosine triphosphate (ATP), which is converted to adenosine by the enzymes CD39 and CD73 . Adenosine then binds to and activates the A2aR and A2bR on immune cells, leading to immunosuppression . By blocking these receptors, this compound inhibits this pathway, alleviating the immunosuppressive effects of adenosine .
Pharmacokinetics
This compound exhibits a linear and dose-proportional pharmacokinetic profile . It is orally bioavailable and has a plasma half-life that exceeds 20 hours, supporting once-daily dosing . In the postprandial state, the rate of this compound absorption decreases, but the extent of absorption remains unchanged .
Result of Action
The blockade of A2aR and A2bR by this compound leads to significant molecular and cellular effects. It fully blocks the immunosuppressive signaling in CAR T cells in response to adenosine . This results in enhanced CAR T cell cytokine secretion and proliferation, efficient cytolysis of tumor cells in vitro, and augmented CAR T cell activation in vivo . These effects suggest that this compound may enhance the therapeutic efficacy of some chemotherapeutic agents .
Action Environment
The action of this compound is influenced by the tumor microenvironment, which is often characterized by high levels of adenosine . This environment can lead to the activation of A2aR and A2bR on immune cells, resulting in an ineffective anti-tumor response . By blocking these receptors, this compound can overcome the immunosuppressive environment, enhancing the anti-tumor immune response .
Biochemical Analysis
Biochemical Properties
AB928 plays a crucial role in biochemical reactions by interacting with adenosine A2A and A2B receptors, which are G protein-coupled receptors involved in various physiological processes. The compound binds to these receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to immune suppression. This compound establishes extensive interactions with residues from both the orthosteric and secondary pockets of the receptors, allowing it to effectively block adenosine’s immunosuppressive effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to relieve adenosine-mediated immune suppression in T-cells, dendritic cells, and other immune cells. By blocking the adenosine A2A and A2B receptors, this compound enhances the antitumor immune response, leading to increased immune cell infiltration and suppressed tumor growth. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its immunomodulatory and antitumor activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with adenosine A2A and A2B receptors. By occupying the orthosteric and secondary pockets of these receptors, this compound inhibits their activity and prevents the activation of downstream signaling pathways. This inhibition leads to a reduction in cyclic adenosine monophosphate (cAMP) levels and phosphorylation of cyclic AMP response element-binding protein (CREB), ultimately relieving adenosine-mediated immune suppression. The dual antagonistic properties of this compound allow it to effectively block both A2A and A2B receptors, enhancing its therapeutic potential in cancer immunotherapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of adenosine-mediated immune suppression and enhanced antitumor immune responses. Additionally, the compound’s stability and degradation profile have been well-characterized, ensuring its efficacy in prolonged experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of adenosine-mediated immune suppression and greater antitumor activity. At very high doses, some toxic or adverse effects have been observed, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s dose-dependent effects have been extensively studied to determine the optimal therapeutic window for its use in cancer immunotherapy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with adenosine A2A and A2B receptors. By inhibiting these receptors, this compound affects the metabolic flux and levels of metabolites involved in adenosine signaling. The compound’s interactions with enzymes and cofactors in these pathways further contribute to its immunomodulatory and antitumor activities. Detailed studies on the metabolic pathways of this compound have provided valuable insights into its mechanism of action and therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Studies have shown that this compound accumulates in tumor tissues, where it exerts its immunomodulatory and antitumor effects. The compound’s transport and distribution profile have been extensively characterized to understand its pharmacokinetics and optimize its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively interacts with its target receptors and exerts its immunomodulatory effects. Detailed studies on the subcellular localization of this compound have provided valuable insights into its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXIAWLTBSXYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2239273-34-6 |
Source


|
| Record name | Etrumadenant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2239273346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETRUMADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0ZE0NT8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


